6-Methyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
6-Methyl-1H-imidazo[1,2-b]pyrazole is a chemical compound with the CAS Number: 42351-84-8 . It has a molecular weight of 121.14 . The IUPAC name for this compound is this compound . It is a solid substance .
Synthesis Analysis
The synthesis of this compound involves selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C6H7N3/c1-5-4-6-7-2-3-9(6)8-5/h2-4,7H,1H3 .Chemical Reactions Analysis
The chemical reactions involving this compound include selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 121.14 .Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis and Crystal Structure Analysis : The compound 7-ethoxycarbonyl-2-methyl-6-methylthio-1H-imidazo[1,2-b]-pyrazole, a derivative of 6-Methyl-1H-imidazo[1,2-b]pyrazole, has been synthesized and structurally characterized using IR, 1H NMR, and single-crystal X-ray diffraction, indicating its potential for diverse applications in chemical research (Li et al., 2009).
Synthesis and Reactivity Studies
- Synthesis and Tautomeric Structure : Research on the synthesis and tautomeric structure of 3,7-bis(arylazo)-6-methyl-2-phenyl-1H-imidazo[1,2-b]pyrazoles highlights the compound's reactivity and potential for further chemical development (Shawali et al., 2008).
- Synthesis of Biological Active Derivatives : The synthesis of new 3H-imidazo[1,2-b]pyrazole derivatives has been explored due to their significant biological activity, contributing to the field of medicinal chemistry (Majithiya & Bheshdadia, 2023).
Biological Activity and Applications
- Antibacterial Activity Studies : Novel derivatives of Imidazo[1,2-a]pyridines, including those with 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl groups, have shown promising antibacterial activity, indicating the compound's potential in antimicrobial research (Budumuru et al., 2018).
Chemical Structure and Interaction Studies
- Crystal Structure and Interaction : The crystal structure of ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate monohydrate was studied, revealing important details about its molecular interactions, valuable for chemical engineering (Shao et al., 2009).
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse bioactivities .
Mode of Action
It’s known that imidazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking . The specific interactions depend on the functional groups present in the molecule and the nature of the target .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their diverse bioactivities .
Pharmacokinetics
These properties are crucial for determining the bioavailability of a compound, its distribution within the body, its metabolic transformation, and its elimination from the body .
Result of Action
Imidazole derivatives are known to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .
Biochemical Analysis
Biochemical Properties
Imidazole, a similar compound, is known to interact with various enzymes, proteins, and other biomolecules . It is expected that 6-Methyl-1H-imidazo[1,2-b]pyrazole may have similar interactions.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
6-methyl-5H-imidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-5-4-6-7-2-3-9(6)8-5/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBWCTIOVJKGIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CN2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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